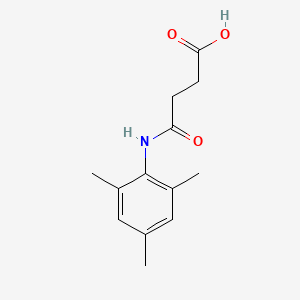

4-(Mesitylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and related compounds involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives, characterized by various spectroscopic techniques including FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction (Nayak et al., 2014). This process highlights the versatility and reactivity of the oxobutanoic acid framework when combined with aromatic amines.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various methods. For instance, FT-IR spectroscopy, molecular electrostatic potential maps, and NBO analysis have provided insights into the vibrational wavenumbers, hyperpolarizability, and charge delocalization, which indicate the stability of the molecule and potential for charge transfer within the molecule (Raju et al., 2015). These analyses are crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions and Properties

Derivatives of 4-oxobutanoic acid have been utilized in synthesizing heterocyclic compounds, demonstrating their reactivity towards nucleophilic and electrophilic reagents. This reactivity is leveraged in heterocyclic synthesis, indicating the compound's utility as a precursor for more complex molecular frameworks (Aburzeza & Alfalous, 2020).

Physical Properties Analysis

The physical properties, including thermal stability and crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been determined through detailed X-ray diffraction studies and thermal analysis, highlighting the compound's stability and geometric parameters (Nayak et al., 2014).

Chemical Properties Analysis

Studies on 4-substituted 2,4-dioxobutanoic acids reveal their potential as inhibitors, indicating the chemical versatility and functional potential of 4-oxobutanoic acid derivatives. These compounds' inhibitory activities have been assessed in vitro, showcasing their relevance in biochemical applications (Williams et al., 1983).

Wissenschaftliche Forschungsanwendungen

Psychotropic Activity Studies

A study explored the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, including 4-(mesitylamino)-4-oxobutanoic acid. The research involved evaluating the compounds' effects on animal behavior and cognitive potential. Results showed varying degrees of psychotropic effects, with certain compounds exhibiting anxiogenic properties without impacting cognitive abilities (Pulina et al., 2022).

Molecular Docking and Spectroscopic Studies

Another study performed molecular docking and spectroscopic analyses of similar compounds. This research focused on understanding the structural and electronic properties of these compounds, including their potential as nonlinear optical materials and biological activities, particularly their inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Infrared Spectroscopy and Structural Analysis

In a related study, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a similar compound, was synthesized and analyzed using infrared spectroscopy and structural studies. The analysis included hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential mapping (Raju et al., 2015).

Biochemical Pharmacology Research

A study in biochemical pharmacology investigated 4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the same chemical family. This research focused on its impact on human cell lines, particularly its role in inducing apoptosis and affecting ornithine decarboxylase activity, suggesting alternative mechanisms of action beyond ODC inhibition (Tang et al., 2006).

Synthesis and Characterization in Chemistry

Additional studies have been conducted in the field of chemistry, focusing on the synthesis and characterization of various derivatives of 4-oxobutanoic acids. These include research on the development of sensitive assays for insecticide analysis (Zhang et al., 2008), exploration of the methionine salvage pathway (Billington et al., 1979), and the synthesis of various organic compounds for potential pharmacological importance (Prezent et al., 2012).

Optical and Biological Applications

Research also includes the synthesis of fluorescent probes for β-amyloid, indicating potential applications in Alzheimer's disease diagnosis (Fa et al., 2015), and studies on semi-organic nonlinear optical crystals for technological applications (Vinoth et al., 2020).

Eigenschaften

IUPAC Name |

4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMRDZKSIBMEJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351987 |

Source

|

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Mesitylamino)-4-oxobutanoic acid | |

CAS RN |

201741-53-9 |

Source

|

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)